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Molecular Desigh & Mechanism of Action

The development of these inhibitors was based on a macrocyclization strategy applied to a known, high-
potency HPK1 inhibitor lead compound (compound 1, ICso = 0.061 nM) [1]. The core scaffold is a 2,4-

diaminopyrimidine-5-carboxamide [1].

o Rationale for Macrocyclization: Molecular docking revealed that the lead compound adopts a U-
shaped conformation within the ATP-binding pocket of HPK1. The macrocyclization strategy aimed to
connect two flexible terminal chains to lock this bioactive conformation, potentially improving
selectivity and physicochemical properties [1].

¢ Mechanism of Action: HPK1 (Hematopoietic Progenitor Kinase 1) is a negative regulator of T-cell
receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76,
leading to the dissociation of the TCR signaling complex and suppression of T-cell immune function.
These inhibitors block HPK1's kinase activity, thereby enhancing T-cell activation and proliferation,
which is a promising strategy for cancer immunotherapy [1] [2].

The diagram below illustrates the HPK1 signaling pathway and the inhibitor's mechanism of action.
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HPKI1 negatively regulates T-cell signaling. The inhibitor blocks HPK1, preventing SLP76 phosphorylation

and downstream signal disruption, thereby enhancing T-cell function.

Key Inhibitor Profile & Structure-Activity Relationship
(SAR)

Through extensive SAR exploration, researchers identified a potent macrocyclic HPK1 inhibitor, compound

21 [1] [2]. The table below summarizes its key experimental data.

Parameter Result/Value Experimental Context

HPKZ1 Inhibition (ICso) 1.0nM ADP-Glo assay [2]

Cellular Target Engagement Inhibited SLP76 phosphorylation In human Jurkat T cells [1]
(Ser376) [2]
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Parameter Result/Value Experimental Context

Functional Inmune Effect Enhanced IL-2 secretion In human Jurkat T cells [1]
[2]

Macrocyclic Linker -(CHz)s- (3-carbon chain) Optimal length for potency
[1]

Phenyl Ring A Substituent 2-Fluoro Improved activity [1]

(RY)

Phenyl Ring B Substituent 3-Chloro Improved activity [1]

(R?)

The diagram below maps the key structural features and SAR findings for compound 21 onto its core
scaffold.

Key Structural Features & SAR of Compound 21

2,4-Diaminopyrimidine-5-carboxamideCore Scaffold

Macrocyclization R2

Macrocyclic LinkerOptimal: -(CHz)s-
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Core scaffold of macrocyclic 2,4-diaminopyrimidine HPK1 inhibitors, highlighting key substituents and the

optimal 3-carbon macrocyclic linker identified in SAR studies [1].

Experimental Protocols

The following are the key experimental methodologies used to characterize the HPK1 inhibitors in this study

[1].

HPK1 Kinase Inhibition Assay (Biochemical)

e Assay Type: ADP-Glo Assay
¢ Principle: This is a luminescent assay that measures ADP produced by a kinase reaction. The
amount of ADP is directly proportional to kinase activity.
e Procedure:
o Reaction Setup: Incubate HPK1 kinase with the test compound, a specific ATP concentration,
and its substrate (e.g., a peptide).
o Reaction Termination: Add ADP-Glo Reagent to stop the kinase reaction and deplete any
remaining ATP.
o ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then measured
using a luciferase/luciferin reaction.
o Signal Measurement: The generated luminescent signal is inversely proportional to the
inhibitor's potency. ICso values are calculated from dose-response curves.

Cellular Target Engagement Assay

e Cell Line: Human Jurkat T cells (a model T-cell leukemia line).
e Stimulation: Activate TCR signaling, typically with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.
¢ Method: Western Blotting
o Cell Treatment & Lysis: Treat cells with the inhibitor followed by stimulation. Lyse cells to
extract proteins.
o Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
o Protein Transfer: Transfer proteins from the gel to a membrane (e.g., PVDF).
o Immunoblotting: Probe the membrane with specific antibodies:
= Primary Antibody: Anti-phospho-SLP-76 (Ser376)
= Loading Control: e.g., Anti-total SLP-76 or Anti-B-Actin
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(o]

Detection: Use chemiluminescence to visualize and quantify the bands. Effective inhibitors

show a dose-dependent reduction in SLP-76 phosphorylation.

Functional T-cell Assay

e Cell Line: Human Jurkat T cells.
¢ Method: ELISA (Enzyme-Linked Inmunosorbent Assay) for IL-2

[e]

[e]

o

[e]

Cell Treatment & Stimulation: Treat cells with the inhibitor and stimulate TCR signaling.
Culturing: Incubate cells for a defined period (e.g., 24 hours) to allow cytokine secretion.
Supernatant Collection: Centrifuge cells and collect the culture supernatant.

Cytokine Measurement: Use a commercial IL-2 ELISA kit to quantify the concentration of
secreted IL-2 in the supernatant. Effective HPK1 inhibitors lead to an enhancement of IL-2
secretion.

Research Implications and Future Directions

Compound 21 is recognized as a structurally novel lead compound for further development of HPK1

inhibitors [1] [2]. The success of the macrocyclization strategy in this series provides a valuable template for

designing new inhibitors with improved properties.

The field of HPK1 inhibitor development is active, with at least ten compounds known to have entered

clinical trials as of the latest reports, though none have yet received market approval [1]. This highlights both

the promise and the challenge of targeting HPK1 for cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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